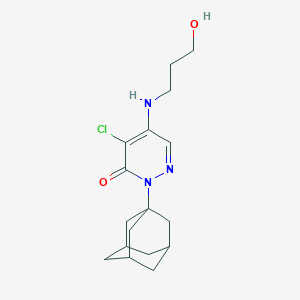
2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one is a synthetic compound that belongs to the class of adamantane derivatives Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure
Preparation Methods
The synthesis of 2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with adamantane, which undergoes chlorination to form 1-chloroadamantane.
Formation of Intermediate: 1-chloroadamantane is then reacted with hydrazine to form 1-adamantylhydrazine.
Cyclization: The intermediate undergoes cyclization with 4-chloro-3-oxobutanoic acid to form the pyridazinone ring.
Substitution: Finally, the compound is reacted with 3-chloropropanol to introduce the hydroxypropylamino group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral and anticancer properties. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Materials Science: Due to its stability and unique structure, the compound is explored for use in the development of new materials, such as polymers and coatings.
Biological Research: The compound is used in studies to understand its effects on biological systems, including its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances the compound’s ability to penetrate cell membranes. The hydroxypropylamino group allows for hydrogen bonding and interaction with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one include other adamantane derivatives, such as:
Amantadine: Known for its antiviral properties, particularly against influenza.
Rimantadine: Another antiviral compound with a similar structure to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridazinone ring, which may confer unique biological activities and applications.
Properties
Molecular Formula |
C17H24ClN3O2 |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
2-(1-adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one |
InChI |
InChI=1S/C17H24ClN3O2/c18-15-14(19-2-1-3-22)10-20-21(16(15)23)17-7-11-4-12(8-17)6-13(5-11)9-17/h10-13,19,22H,1-9H2 |
InChI Key |
MPDPWJKVJCJVPT-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCCCO)Cl |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















